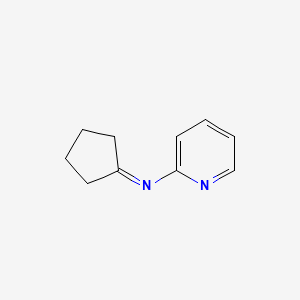

N-cyclopentylidenepyridin-2-amine

Description

N-Cyclopentylidenepyridin-2-amine is a Schiff base derived from the condensation of pyridin-2-amine (2-aminopyridine) and cyclopentanone. This imine compound features a planar C=N bond connecting the pyridine ring to a cyclopentylidene moiety.

The cyclopentylidene group introduces steric bulk, which may influence the compound’s reactivity, solubility, and ability to form stable metal complexes.

Properties

IUPAC Name |

N-pyridin-2-ylcyclopentanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-6-9(5-1)12-10-7-3-4-8-11-10/h3-4,7-8H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHJVIOZMIRCOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NC2=CC=CC=N2)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentylidenepyridin-2-amine typically involves the reaction of 2-aminopyridine with cyclopentanone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form N-oxide derivatives.

Reduction: The compound can be reduced to yield the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: N-cyclopentylpyridin-2-amine.

Substitution: Various halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

N-cyclopentylidenepyridin-2-amine has shown promising antimicrobial properties. Research indicates that nitrogen-containing heterocycles, including pyridine derivatives, often exhibit significant biological activities. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Case Study:

A study on related pyridine derivatives reported their effectiveness against Escherichia coli and Staphylococcus aureus, showcasing inhibition zones of 18 mm and 23 mm, respectively. This suggests that this compound might have comparable or enhanced antimicrobial efficacy .

2. Anticancer Properties

Compounds with a pyridine core have been extensively researched for their anticancer activities. This compound could be investigated for similar effects, particularly in targeting cancer cell lines. For example, derivatives have been noted for their ability to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .

Case Study:

In vitro studies of related compounds showed IC50 values indicating significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess such properties .

Material Science Applications

1. Photocatalysis

this compound can serve as a photocatalyst in organic synthesis. Its ability to facilitate reactions under light irradiation presents opportunities for developing sustainable chemical processes. Research has highlighted the use of nitrogen-containing compounds in visible-light-promoted reactions, enhancing reaction efficiency and selectivity .

Case Study:

A recent study demonstrated the effectiveness of cyclopropylamines in photoredox catalysis, where they acted as substrates leading to valuable organic transformations under mild conditions . This suggests that this compound could be similarly effective.

Catalytic Applications

1. Organic Synthesis

The compound can be utilized as a reagent in various organic synthesis reactions, including amide coupling and alkylation processes. Its structural features may allow it to act as a selective base, minimizing side reactions common with other reagents .

Data Table: Catalytic Properties of this compound

| Reaction Type | Role of this compound | Expected Outcome |

|---|---|---|

| Amide Coupling | Base | Enhanced yield of amides |

| Alkylation | Selective reagent | Reduced formation of byproducts |

| Photoredox Reactions | Photocatalyst | Increased reaction efficiency |

Mechanism of Action

The mechanism of action of N-cyclopentylidenepyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-cyclopentylidenepyridin-2-amine with structurally related pyridin-2-amine derivatives:

Structural and Functional Analysis

Imine vs. Amine Derivatives: this compound (imine) is more reactive than its reduced amine counterpart, N-cyclopentylpyridin-2-amine, due to the electrophilic C=N bond. The imine can participate in hydrolysis or act as a ligand, whereas the amine is more stable and serves as a building block in organic synthesis .

Synthetic Routes :

- Imine derivatives (e.g., this compound) are typically synthesized via condensation, requiring dehydrating conditions .

- Amine derivatives (e.g., N-cyclopentylpyridin-2-amine) are synthesized through nucleophilic substitution or reductive amination, as seen in the reaction of pyridine with cyclopentanamine using alkali metal hydrides .

Coordination Chemistry :

- Schiff bases like N-benzylidenepyridin-2-amine form stable complexes with transition metals (e.g., Co(II), Cu(II)) , suggesting that this compound could exhibit similar behavior. The smaller cyclopentylidene group may favor different geometries (e.g., tetrahedral vs. square planar) compared to bulkier ligands.

Physical Properties: Imines generally exhibit lower solubility in polar solvents due to the absence of NH hydrogen-bond donors. Cyclopentylidene derivatives may have higher melting points than benzylidene analogs due to reduced aromaticity and increased ring strain.

Safety and Handling :

- While specific data for this compound are lacking, similar pyridin-2-amine derivatives require precautions such as avoiding dust formation, using gloves, and ensuring adequate ventilation .

Biological Activity

N-cyclopentylidenepyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The compound's structure suggests it may possess various therapeutic effects, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

This compound can be classified as a pyridine derivative with a cyclopentylidene group. Its unique structure may contribute to its biological activity through interactions with biological targets such as enzymes and receptors.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : These compounds often act by interfering with cell cycle progression or inducing apoptosis in cancer cells. The presence of the pyridine ring is crucial for the interaction with specific molecular targets involved in cancer progression.

Case Study: In Vitro Anticancer Activity

A study demonstrated that a series of pyridine derivatives, including those structurally related to this compound, showed potent inhibitory effects against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines. The IC50 values ranged from 0.06 µM to 0.1 µM, indicating strong anticancer potential .

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. Compounds with similar structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Effects

In vitro studies have highlighted the antibacterial properties of pyridine derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values | References |

|---|---|---|---|

| Anticancer | HepG2, MCF7 | 0.06 - 0.1 µM | |

| Antimicrobial | S. aureus, E. coli | 62.5 µg/mL |

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions that facilitate the formation of the cyclopentylidene moiety attached to the pyridine ring. Various synthetic pathways have been explored, leading to derivatives with enhanced biological activities.

Future Directions

Research is ongoing to further explore the structure-activity relationship (SAR) of this compound and its derivatives. Future studies aim to optimize its efficacy and reduce potential toxicity, making it a viable candidate for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.